Benzo[d]isoxazol-3-yl acetate
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Overview
Description
Benzo[d]isoxazol-3-yl acetate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of the isoxazole ring . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzo[d]isoxazol-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl acetate involves its interaction with specific molecular targets. For instance, it can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[d]isoxazol-3-yl acetate include other isoxazole derivatives, such as:
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- Iodoisoxazoles
- Propargylic N-hydroxycarbamates
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl acetate |
InChI |
InChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3 |
InChI Key |
UPDZAMCNJKIELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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